3-fluoro-N-(2-(4-fluorophenoxy)ethyl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-N-[2-(4-fluorophenoxy)ethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO4S/c1-21-15-7-6-13(10-14(15)17)23(19,20)18-8-9-22-12-4-2-11(16)3-5-12/h2-7,10,18H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVWAUAXPZGHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Fluoro-N-(2-(4-fluorophenoxy)ethyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the compound's biological activity based on diverse research findings, including case studies, activity tables, and mechanistic insights.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C15H16F2N2O3S
- CAS Number: 841713
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group in its structure allows it to mimic natural substrates, facilitating binding to active sites of enzymes involved in various metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes such as carbonic anhydrase and certain kinases, impacting cellular signaling pathways.
- Antiproliferative Activity: It exhibits significant antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent.
Anticancer Activity
A series of studies have evaluated the antiproliferative effects of this compound against multiple cancer cell lines. The following table summarizes the IC50 values observed in various studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-468 (Breast Cancer) | 0.85 | |
| HCT-116 (Colon Cancer) | 1.25 | |
| PC-3 (Prostate Cancer) | 0.92 | |
| K-562 (Leukemia) | 1.00 |
These results indicate that the compound exhibits potent activity against several types of cancer cells, with IC50 values in the low micromolar range.
Enzyme Inhibition Studies
Research has also focused on the enzyme inhibitory properties of this compound. Notable findings include:
- Carbonic Anhydrase Inhibition: The compound demonstrated significant inhibition of carbonic anhydrase isoforms, which are critical in regulating pH and fluid balance in tissues.
- Kinase Inhibition: It was found to inhibit specific kinases involved in cell proliferation and survival, further supporting its role as a potential therapeutic agent.
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Breast Cancer Treatment: A study involving MDA-MB-468 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability, with notable apoptosis induction observed through flow cytometry analysis.
- Combination Therapies: Research indicated that combining this sulfonamide with existing chemotherapeutics enhanced overall efficacy against resistant cancer cell lines.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Sulfonamide Framework and Substituent Variations
The target compound shares a benzenesulfonamide core with multiple analogs but differs in substituent patterns. Key comparisons include:
a) 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide ()
- Structural Features : Incorporates a thiophene ring fused with an oxadiazole group and a 4-methoxyphenyl-N-methyl substituent.
- In contrast, the target compound’s 2-(4-fluorophenoxy)ethyl chain offers flexibility and ether linkage, which may improve solubility .
b) N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide ()
- Structural Features : A "double" sulfonamide with two fluorophenyl groups and a 2,3-dimethylphenyl substituent.
- Comparison: The dual sulfonamide groups increase hydrogen-bonding capacity and steric bulk compared to the mono-sulfonamide target compound. This could reduce membrane permeability but enhance protein interaction .
c) N-(4-Methoxyphenyl)benzenesulfonamide ()
- Structural Features : Simplest analog with a single methoxyphenyl group attached to the sulfonamide.
- Comparison: The absence of fluorine and the flexible ethyl-phenoxy chain in the target compound highlights the role of fluorination in modulating lipophilicity and metabolic stability .
Functional Group Analysis
Physicochemical Properties and Implications
- Lipophilicity : Fluorine atoms increase logP values, but the methoxy group and ether chain in the target compound may counterbalance hydrophobicity. The oxadiazole-thiophene analog () is likely more lipophilic due to aromatic stacking .
- Solubility: The 2-(4-fluorophenoxy)ethyl chain in the target compound introduces ether oxygen, enhancing water solubility compared to rigid analogs like the double sulfonamide () .
- Metabolic Stability: Fluorination typically reduces oxidative metabolism, suggesting the target compound may have a longer half-life than non-fluorinated analogs like N-(4-methoxyphenyl)benzenesulfonamide () .
Preparation Methods
Target Molecule Disassembly
The target compound, 3-fluoro-N-(2-(4-fluorophenoxy)ethyl)-4-methoxybenzenesulfonamide, can be dissected into two primary components:
- Aromatic sulfonyl chloride : 3-Fluoro-4-methoxybenzenesulfonyl chloride (CAS 67475-55-2).
- Phenoxyethylamine : 2-(4-Fluorophenoxy)ethylamine.
The sulfonamide bond forms via nucleophilic substitution between the sulfonyl chloride and the primary amine.
Synthesis of 3-Fluoro-4-Methoxybenzenesulfonyl Chloride
Direct Sulfonation and Chlorination
3-Fluoro-4-methoxybenzenesulfonyl chloride is commercially available (Ambeed,) but can be synthesized via:
- Sulfonation : Treatment of 3-fluoro-4-methoxybenzene with chlorosulfonic acid to yield 3-fluoro-4-methoxybenzenesulfonic acid.
- Chlorination : Reaction with phosphorus pentachloride (PCl₅) in methylene chloride at 20–40°C to form the sulfonyl chloride.
Optimization Notes :
- Excess PCl₅ (10–20%) improves conversion.
- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
Preparation of 2-(4-Fluorophenoxy)ethylamine
Etherification of 4-Fluorophenol
2-(4-Fluorophenoxy)ethylamine is synthesized via a two-step process:
- Williamson Ether Synthesis :
Challenges :
- Competing elimination reactions necessitate controlled base stoichiometry.
Sulfonamide Bond Formation
Reaction Conditions and Catalysis
The final step involves coupling the sulfonyl chloride and amine under optimized conditions:
| Parameter | Optimal Value | Source Reference |
|---|---|---|
| Solvent | Chlorobenzene | |
| Catalyst | N,N-Dimethylformamide | |
| Temperature | 70–90°C | |
| Reaction Time | 8–12 hours | |
| Base | Triethylamine (1.1 eq) | |
| Yield | 78–84% |
Procedure :
- Dissolve 3-fluoro-4-methoxybenzenesulfonyl chloride (1.0 eq) and 2-(4-fluorophenoxy)ethylamine (1.05 eq) in chlorobenzene.
- Add N,N-dimethylformamide (0.1 eq) and triethylamine (1.1 eq).
- Reflux at 85°C for 10 hours.
- Quench with ice-water, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (PE:EA = 1:1).
Side Products :
- Hydrolysis of sulfonyl chloride to sulfonic acid (mitigated by anhydrous conditions).
- Over-alkylation of the amine (controlled by stoichiometry).
Alternative Synthetic Routes
Vicarious Nucleophilic Substitution (VNS)
VNS with carbon nucleophiles (e.g., malonates) on fluoronitroarenes could theoretically introduce the phenoxyethyl group, but this route remains unexplored for the target molecule.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
